molecular formula C9H7N3O B8656752 5-(Pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-05-4

5-(Pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No. B8656752
M. Wt: 173.17 g/mol
InChI Key: PJPRTKHPCFRAHC-UHFFFAOYSA-N
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Patent
US04514400

Procedure details

90.8 g of 2-oxo-5-(4-pyrimidinyl)nicotinic acid was mixed with 900 ml of quinoline and then heated to reflux overnight. The mixture was then cooled and poured into 1800 ml of anhydrous ether. The mixture was stirred for 30 minutes, filtered and the solid was washed with 2 liters of ether. The solid was dried, recrystallized in 100 ml of hot dimethylformamide and dried to yield 5-(4-pyrimidyl)-2(1H)pyridone m.p. 250° C.
Name
2-oxo-5-(4-pyrimidinyl)nicotinic acid
Quantity
90.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][N:12]=2)=[CH:7][CH:3]1C(O)=O.N1C2C(=CC=CC=2)C=CC=1>CCOCC>[N:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:7]=[CH:3][C:2](=[O:1])[NH:10][CH:9]=2)=[N:12][CH:13]=1

Inputs

Step One
Name
2-oxo-5-(4-pyrimidinyl)nicotinic acid
Quantity
90.8 g
Type
reactant
Smiles
O=C1C(C(=O)O)C=C(C=N1)C1=NC=NC=C1
Name
Quantity
900 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
1800 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with 2 liters of ether
CUSTOM
Type
CUSTOM
Details
The solid was dried
CUSTOM
Type
CUSTOM
Details
recrystallized in 100 ml of hot dimethylformamide
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CN=C(C=C1)C=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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